D-脯氨酸,1-乙酰基-2-甲基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“D-Proline, 1-acetyl-2-methyl-” is a chemical compound with diverse applications in scientific research. It belongs to the class of organic compounds known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

Proline methanologues, which are analogues of proline that contain a bridged methylene group at different positions, have been synthesized . The stereocontrolled synthesis of different diastereoisomers, functionalized analogues, conformational and stereoelectronic features, as well as their utility as proline congeners in medicinally relevant compounds have been discussed .Molecular Structure Analysis

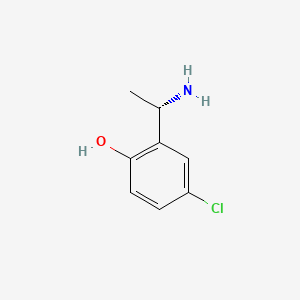

The molecular structure of “D-Proline, 1-acetyl-2-methyl-” is unique and its properties make it a valuable tool for studying protein synthesis, drug design, and enzymatic reactions.Chemical Reactions Analysis

Chiral proline is often used as an asymmetric organocatalyst for a variety of organic reactions . The reaction may proceed through either iminium catalysis, or enamine catalysis or bifunctional acid–base catalysis .科学研究应用

血管紧张素转换酶抑制

一系列1-[3-(酰基硫代)-3-芳酰基丙酰基]-L-脯氨酸衍生物(包括1-乙酰基-2-甲基-脯氨酸)已被合成,并发现它们是有效的血管紧张素转换酶(ACE)抑制剂,可有效降低高血压大鼠的血压。这些化合物表现出的体内活性相当于卡托普利(一种已知的 ACE 抑制剂),而特定的衍生物由于其独特的结构构型而显示出显着的活性 (McEvoy, Lai, & Albright, 1983).

构象分析

密度泛函理论(DFT)计算已用于研究α-取代脯氨酸类似物的构象偏好,包括1-乙酰基-2-甲基-脯氨酸。这些研究集中于α位取代对脯氨酸构象行为的影响,揭示了α碳取代基的独特空间要求,这显着影响分子的构象偏好 (Flores-Ortega et al., 2008).

水稻中的风味化合物形成

研究表明,脯氨酸(包括1-乙酰基-2-甲基-脯氨酸等变体)在2-乙酰基-1-吡咯啉(芳香米品种中的关键风味化合物)的形成中起作用。研究表明,脯氨酸及其衍生物的存在增加了这种风味化合物的浓度,突出了它们在水稻中独特香气生物形成中的重要性 (Yoshihashi, Hường, & Inatomi, 2002).

基于脯氨酸的药物设计

脯氨酸及其衍生物(如1-乙酰基-2-甲基-脯氨酸)被用作生物活性物质设计中的构造单元,特别是在血管紧张素转换酶抑制剂的开发中。这项研究强调了脯氨酸部分在合理设计药物中的重要性,重点是调节分子间相互作用以进行有效的药物开发 (Bojarska et al., 2020).

胶原蛋白合成调控

研究表明,脯氨酸衍生物(包括1-乙酰基-2-甲基-脯氨酸)可以影响胶原蛋白的合成。例如,已观察到N-乙酰基丝氨酰天冬酰赖氨酰脯氨酸(Ac-SDKP)抑制心脏成纤维细胞中的DNA和胶原蛋白合成,这表明脯氨酸衍生物在调节心脏成纤维细胞增殖和胶原蛋白产生中起作用 (Rhaleb et al., 2001).

安全和危害

When handling “D-Proline, 1-acetyl-2-methyl-”, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

属性

IUPAC Name |

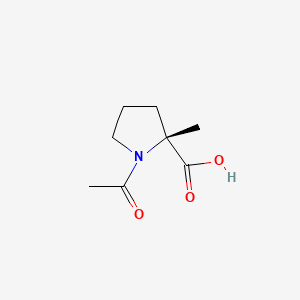

(2R)-1-acetyl-2-methylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-8(9,2)7(11)12/h3-5H2,1-2H3,(H,11,12)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSYPKQVDFIHEJ-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@]1(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Proline, 1-acetyl-2-methyl- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-difluoro-N-[2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B566860.png)